molecular formula C16H24ClNO3S B2946636 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide CAS No. 898654-79-0

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide

Cat. No.: B2946636
CAS No.: 898654-79-0
M. Wt: 345.88
InChI Key: QNWMRRZPYLKJRF-UHFFFAOYSA-N
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Description

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H22ClNO3S It is known for its unique structural features, which include a chloro-substituted benzene ring, a cyclohexyl group, and an ethoxy-ethylsulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of the ethoxy and ethyl groups to the sulfonamide moiety.

    Cyclohexylation: The incorporation of the cyclohexyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-cyclohexyl-2-ethoxy-N-methylbenzene-1-sulfonamide
  • 5-chloro-N-cyclohexyl-2-ethoxy-N-propylbenzene-1-sulfonamide

Uniqueness

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-3-18(14-8-6-5-7-9-14)22(19,20)16-12-13(17)10-11-15(16)21-4-2/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWMRRZPYLKJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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